6'-O-Cinnamoyl-8-epikingisidic acid
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 6’-O-Cinnamoyl-8-epikingisidic acid are currently unknown. The compound is a secoiridoid constituent
Biochemical Pathways
Secoiridoids are known to affect a variety of biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Result of Action
As a secoiridoid, it may have potential anti-inflammatory, antioxidant, or anticancer effects, like other compounds in this class . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6’-O-Cinnamoyl-8-epikingisidic acid is complex and typically involves extraction from natural sources. The compound is isolated from the dried fruits of Ligustrum lucidum AIT through a series of chemical reactions and physical separation processes . The extraction process involves the use of solvents such as methanol, chloroform, and ethyl acetate .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for 6’-O-Cinnamoyl-8-epikingisidic acid. The compound is primarily obtained through laboratory-scale extraction and purification from natural sources .
Chemical Reactions Analysis
Types of Reactions: 6’-O-Cinnamoyl-8-epikingisidic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions involving 6’-O-Cinnamoyl-8-epikingisidic acid include oxidizing agents, reducing agents, and various catalysts . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of 6’-O-Cinnamoyl-8-epikingisidic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
6’-O-Cinnamoyl-8-epikingisidic acid has several scientific research applications due to its biological activities. It exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for developing new drugs. The compound is also used in studies related to disease research, particularly in the fields of chemistry, biology, and medicine.
Comparison with Similar Compounds
Similar Compounds: 6’-O-Cinnamoyl-8-epikingisidic acid is structurally similar to other secoiridoid compounds, such as isoligustrosidic acid, 6’-O-cis-cinnamoyl 8-epikingisidic acid, oleopolynuzhenide A, nuzhenals A, and nuzhenals B . These compounds share similar chemical structures and biological activities.
Uniqueness: What sets 6’-O-Cinnamoyl-8-epikingisidic acid apart from its similar compounds is its specific cinnamoyl group attached to the secoiridoid backbone. This unique structural feature contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(1R,4aS,8S,8aS)-1-methyl-3-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-2-yl]oxy-4,4a,8,8a-tetrahydro-1H-pyrano[3,4-c]pyran-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O12/c1-12-19-14(9-18(27)35-12)15(23(31)32)10-34-24(19)37-25-22(30)21(29)20(28)16(36-25)11-33-17(26)8-7-13-5-3-2-4-6-13/h2-8,10,12,14,16,19-22,24-25,28-30H,9,11H2,1H3,(H,31,32)/b8-7+/t12-,14-,16-,19-,20-,21+,22-,24+,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUDIJARFNUSHK-YAXUBKDVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC(=O)O1)C(=COC2OC3C(C(C(C(O3)COC(=O)C=CC4=CC=CC=C4)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](CC(=O)O1)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=CC=C4)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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